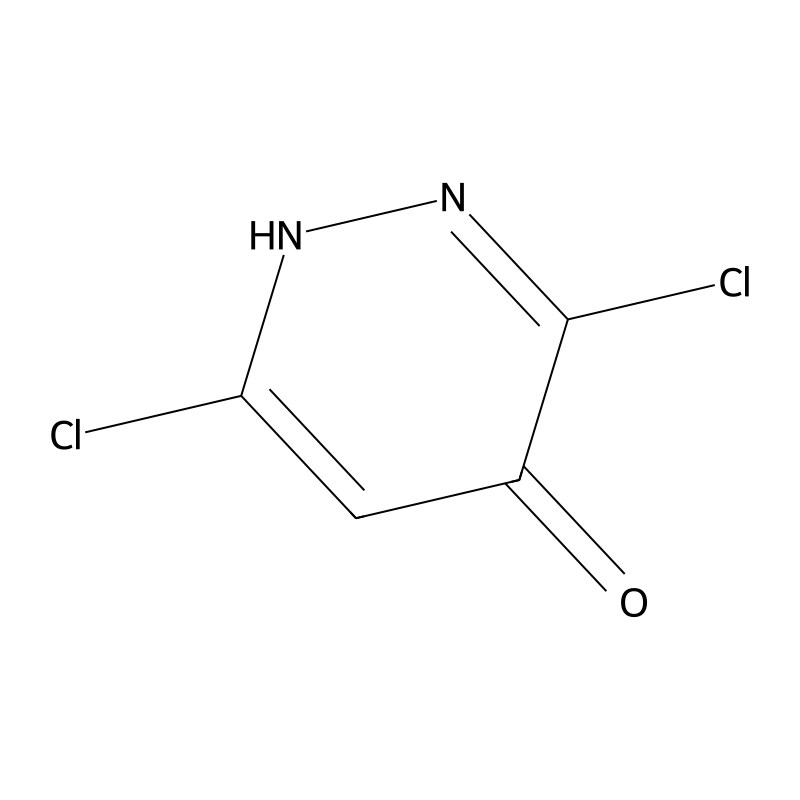

3,6-Dichloropyridazin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Synthesis:

3,6-Dichloropyridazin-4-ol is a heterocyclic compound containing a six-membered pyridazine ring with chlorine atoms at positions 3 and 6, and a hydroxyl group at position 4. Its chemical properties, such as its structure, formula (C4H2Cl2N2O), and CAS number (2779-81-9), can be found on various databases like PubChem [].

Research Potential:

The presence of the pyridazine ring and functional groups like hydroxyl suggests potential applications in various research areas, including:

- Medicinal Chemistry: Pyridazine derivatives have been explored for their diverse biological activities []. 3,6-Dichloropyridazin-4-ol, with its unique substitution pattern, might be of interest for further investigation in this field. However, specific research on its medicinal properties is not readily available in scientific literature.

- Material Science: Pyridazine-based materials have been studied for their potential applications in various fields, including organic electronics and optoelectronic devices []. 3,6-Dichloropyridazin-4-ol's specific properties and potential applications in this area require further exploration.

3,6-Dichloropyridazin-4-ol is a heterocyclic compound characterized by a six-membered pyridazine ring, which includes two nitrogen atoms and four carbon atoms. This compound has chlorine substituents at the 3 and 6 positions, along with a hydroxyl group at the 4 position, giving it the molecular formula C4H2Cl2N2O and a CAS number of 2779-81-9 . The presence of these functional groups influences its chemical properties, making it a subject of interest in various fields of research.

- Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

- Reduction: The hydroxyl group can also be reduced, leading to the formation of a saturated compound.

- Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki or Heck coupling, enabling the synthesis of more complex molecules .

Research indicates that 3,6-Dichloropyridazin-4-ol possesses potential biological activities. It has been investigated for its antimicrobial and anticancer properties, making it a candidate for drug development. The specific mechanism of action may involve interactions with biological targets such as enzymes or receptors, influenced by the unique arrangement of chlorine and hydroxyl groups.

The synthesis of 3,6-Dichloropyridazin-4-ol can be achieved through various methods:

- Chlorination of Pyridazin-4-ol: This method involves treating pyridazin-4-ol with chlorine gas in the presence of solvents like acetic acid under controlled temperatures.

- Electrophilic Substitution: The reaction proceeds via electrophilic substitution where chlorine atoms replace hydrogen atoms on the pyridazine ring .

- Reactions with Isocyanates: Another synthetic route involves reacting isocyanates with chlorides to yield this compound .

3,6-Dichloropyridazin-4-ol is utilized in several applications:

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

- Pharmaceutical Development: Its potential bioactive properties make it valuable in medicinal chemistry for developing new drugs.

- Agricultural Chemistry: It may be used in the formulation of agrochemicals and pesticides due to its biological activity .

Studies on the interactions of 3,6-Dichloropyridazin-4-ol with various biological systems are essential for understanding its mechanism of action. Research suggests that its structure allows for specific binding to molecular targets, potentially modulating their activity. Detailed interaction studies are necessary to elucidate its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 3,6-Dichloropyridazin-4-ol. Here are some notable comparisons:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3,5-Dichloropyridazin-4-ol | Chlorine at positions 3 and 5 with a hydroxyl group at 4 | Different chlorine positioning affects reactivity |

| 3,6-Dichloropyridazine | Lacks hydroxyl group; only contains chlorine substitutions | Absence of hydroxyl limits hydrogen bonding ability |

| 4-Hydroxy-3,5-dichloropyridine | Pyridine ring instead of pyridazine | Structural differences impact chemical behavior |

| 3-Chloro-6-methylpyridazine | Methyl group at position 6 | Alters electronic properties compared to dichloro |

Uniqueness

The uniqueness of 3,6-Dichloropyridazin-4-ol lies in its specific arrangement of chlorine atoms and the hydroxyl group. This configuration significantly influences its chemical reactivity and biological activity compared to similar compounds, allowing for targeted interactions within biological systems and diverse applications in chemistry and medicine .